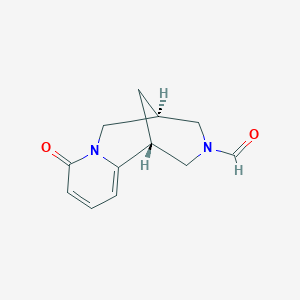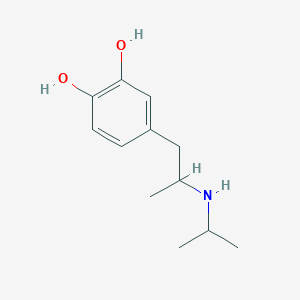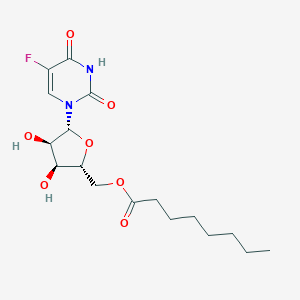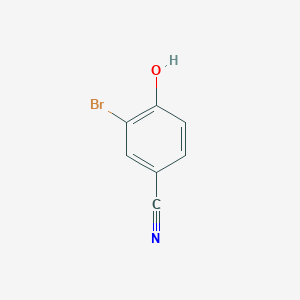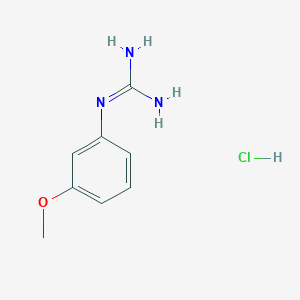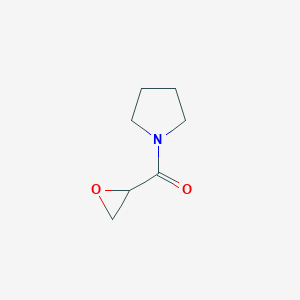
Oxiran-2-yl(pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxiran-2-yl(pyrrolidin-1-yl)methanone, also known as oxiracetam, is a nootropic drug that belongs to the racetam family. It was first synthesized in 1979 by scientists at the UCB Pharma company in Belgium. Oxiracetam is a cognitive enhancer that is used to improve memory, learning, and concentration. It is also used to treat cognitive disorders such as dementia and Alzheimer's disease.
Wirkmechanismus
The exact mechanism of action of Oxiran-2-yl(pyrrolidin-1-yl)methanone is not fully understood. It is believed to work by modulating the activity of neurotransmitters in the brain, specifically acetylcholine and glutamate. Oxiracetam may also increase the density of certain receptors in the brain, leading to improved cognitive function.
Biochemische Und Physiologische Effekte
Oxiracetam has been shown to have a number of biochemical and physiological effects. It can increase the release of acetylcholine and glutamate in the brain, leading to improved cognitive function. Oxiracetam may also increase blood flow to the brain, which can improve oxygen and nutrient delivery to brain cells.
Vorteile Und Einschränkungen Für Laborexperimente
Oxiracetam has a number of advantages and limitations for use in lab experiments. One advantage is that it is relatively safe and well-tolerated, with few side effects. It is also easy to administer and can be given orally. However, one limitation is that its effects can be variable and may not be consistent across different individuals or experimental conditions.
Zukünftige Richtungen
There are a number of potential future directions for research on Oxiran-2-yl(pyrrolidin-1-yl)methanone. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Other areas of interest include its effects on other cognitive functions such as creativity and problem-solving, as well as its potential use in enhancing athletic performance. Further research is needed to fully understand the mechanism of action of Oxiran-2-yl(pyrrolidin-1-yl)methanone and its potential applications.
Synthesemethoden
The synthesis of Oxiran-2-yl(pyrrolidin-1-yl)methanone involves the reaction of 2-oxopyrrolidine with glyoxylic acid. The reaction is carried out in the presence of a catalyst such as sodium hydroxide or potassium hydroxide. The resulting compound is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
Oxiracetam has been extensively studied for its cognitive-enhancing properties. Studies have shown that it can improve memory, learning, and concentration in both healthy individuals and those with cognitive impairments. Oxiracetam has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Eigenschaften
CAS-Nummer |
119163-30-3 |
|---|---|
Produktname |
Oxiran-2-yl(pyrrolidin-1-yl)methanone |
Molekularformel |
C7H11NO2 |
Molekulargewicht |
141.17 g/mol |
IUPAC-Name |
oxiran-2-yl(pyrrolidin-1-yl)methanone |
InChI |
InChI=1S/C7H11NO2/c9-7(6-5-10-6)8-3-1-2-4-8/h6H,1-5H2 |
InChI-Schlüssel |
XLRWPTPCOIBNNX-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2CO2 |
Kanonische SMILES |
C1CCN(C1)C(=O)C2CO2 |
Synonyme |
Pyrrolidine, 1-(oxiranylcarbonyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



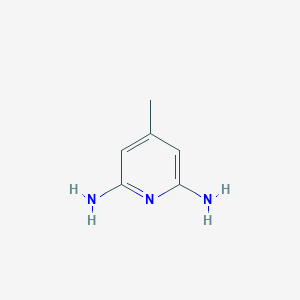
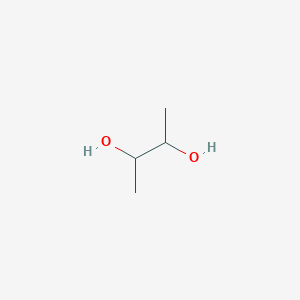
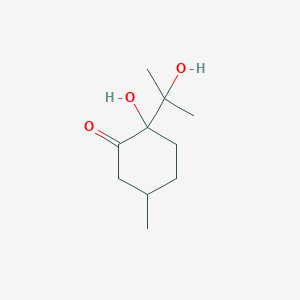

![(2R,3S,5R)-2-[(9-phenylxanthen-9-yl)oxymethyl]-5-purin-9-yloxolan-3-ol](/img/structure/B56807.png)
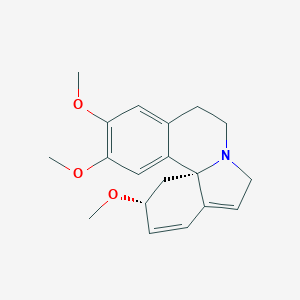
![(3S)-3-amino-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-sulfooxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-[(2S)-2-[[6-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-6-oxohexyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid](/img/structure/B56809.png)
![2-[3-Bromo-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B56811.png)
